N,N-dipropylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

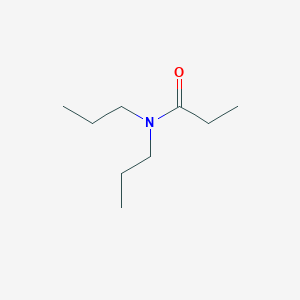

N,N-Dipropylpropanamide (IUPAC name: propanamide, N,N-dipropyl) is a tertiary amide characterized by a propionamide backbone (CH₃CH₂C=O) with two propyl groups attached to the nitrogen atom. Its molecular formula is C₉H₁₉NO, with an average molecular weight of 157.25 g/mol (inferred from structural analogs). This compound is likely a colorless to pale-yellow liquid at room temperature, with moderate solubility in organic solvents like chloroform or ethyl acetate, based on similarities to N,N-dimethylpropanamide.

准备方法

Synthetic Routes and Reaction Conditions:

Condensation Reaction: N,N-dipropylpropanamide can be synthesized through the condensation reaction between propanoic acid and dipropylamine.

Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

化学反应分析

Types of Reactions:

Oxidation: N,N-dipropylpropanamide can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

科学研究应用

Chemistry: N,N-dipropylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of amides with biological macromolecules such as proteins and nucleic acids.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its amide group can be modified to create compounds with desired biological activities.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a solvent and a stabilizer in various chemical processes.

作用机制

The mechanism of action of N,N-dipropylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The propyl groups attached to the nitrogen atom can influence the compound’s hydrophobicity and its ability to penetrate biological membranes .

相似化合物的比较

N,N-Dimethylpropanamide

- Structure : CH₃CH₂C(O)N(CH₃)₂.

- Molecular Weight : 116.16 g/mol.

- Key Differences :

- Smaller substituents (methyl vs. propyl) reduce steric hindrance, enhancing reactivity in nucleophilic acyl substitution reactions.

- Lower boiling point (~180°C estimated) compared to N,N-dipropylpropanamide due to weaker van der Waals forces.

- Applications : Used as a solvent in peptide synthesis.

N,N-Diethylpropanamide

- Structure : CH₃CH₂C(O)N(CH₂CH₃)₂.

- Molecular Weight : 143.27 g/mol (inferred from tripropylamine data).

- Key Differences :

N,N′-Dipropyloxamide

- Structure : (CH₂CH₂CH₃)NHCO-C(O)NH(CH₂CH₂CH₃).

- Molecular Weight : 188.23 g/mol (calculated).

- Key Differences: Oxamide backbone introduces two carbonyl groups, enhancing hydrogen-bonding capacity and crystallinity.

Tripropylamine (N,N-Dipropylpropanamine)

- Structure : (CH₂CH₂CH₃)₃N.

- Molecular Weight : 143.27 g/mol.

- Key Differences: Tertiary amine vs. amide functional group; tripropylamine is more basic (pKa ~10.1) and reactive in alkylation reactions.

N-Nitrosodi-n-propylamine

- Structure : (CH₂CH₂CH₃)₂N-N=O.

- Molecular Weight : 130.19 g/mol.

- Used in rubber manufacturing, contrasting with the pharmaceutical research focus of this compound.

Data Table: Structural and Functional Comparison

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N,N-dipropylpropanamide, and how should data be interpreted?

- Methodological Answer : Use 1H and 13C NMR to confirm structural integrity. For example, 1H NMR signals for this compound derivatives include triplet peaks at δ 0.85–0.90 (propyl CH3) and multiplet peaks at δ 1.55–1.70 (propyl CH2), while carbonyl carbons appear at δ ~166–198 ppm in 13C NMR . IR spectroscopy can identify functional groups like amides (C=O stretch ~1650 cm−1), but note that concentration-dependent molar absorptivity may limit quantitative analysis without calibration .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodological Answer : Prioritize nucleophilic substitution or condensation reactions between propylamines and propanoyl chlorides. Monitor reaction progress via TLC or in situ NMR. For example, intermediates like 2-oxo-N,N-dipropylpropanamide are synthesized as yellow oils and require purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) . Validate purity using GC-MS or HPLC with UV detection.

Advanced Research Questions

Q. How should contradictory spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques. If IR suggests an unexpected functional group (e.g., residual solvent), repeat NMR in deuterated solvents (e.g., CDCl3) to exclude solvent interference. For unresolved discrepancies, employ high-resolution mass spectrometry (HRMS) to confirm molecular formula and X-ray crystallography for unambiguous structural assignment .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize reaction conditions (temperature, stoichiometry, catalyst loading) and characterize each batch using orthogonal methods (e.g., NMR, elemental analysis). For example, variations in 1H NMR integration ratios (e.g., δ 3.15–3.38 ppm for propyl N-CH2) may indicate incomplete alkylation, requiring extended reaction times or catalyst optimization .

Q. How do regulatory guidelines for non-biological complex drugs (NBCDs) apply to this compound-based formulations?

- Methodological Answer : Follow principles analogous to biosimilars: demonstrate physicochemical equivalence (e.g., via DSC for thermal stability, particle size distribution) and validate bioequivalence in preclinical models. For NBCDs like liposomal formulations, include animal pharmacokinetic studies to assess critical quality attributes (CQAs) such as drug release kinetics .

Q. Safety and Best Practices

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap/water. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C to prevent degradation .

Q. How should researchers address stability challenges in long-term storage of this compound?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed propylamines). Use argon/vacuum sealing to minimize oxidation. For freeze-sensitive samples, add stabilizers like antioxidants (e.g., BHT at 0.01% w/w) .

Q. Data Reporting and Reproducibility

Q. What NIH guidelines apply to preclinical studies involving this compound?

- Methodological Answer : Report detailed experimental parameters (e.g., animal strain, dosing regimen, vehicle controls) per NIH standards. Include statistical methods (e.g., ANOVA with post-hoc tests) and raw data in supplementary materials. For in vitro assays, specify passage numbers of cell lines and serum batch details to ensure reproducibility .

Q. How can researchers validate conflicting bioactivity results across studies?

- Methodological Answer : Replicate experiments under identical conditions (e.g., cell culture media pH, incubation time). Use reference standards (e.g., commercially available this compound) to calibrate assays. If discrepancies persist, employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm mechanisms .

Q. Tables for Key Data

| Technique | Key Signals for this compound | Reference |

|---|---|---|

| 1H NMR | δ 0.85–0.90 (t, CH3), δ 3.15–3.38 (t, N-CH2) | |

| 13C NMR | δ 166.57 (C=O), δ 27.55 (CH2) | |

| IR Spectroscopy | ~1650 cm−1 (amide C=O stretch) |

属性

CAS 编号 |

1114-59-6 |

|---|---|

分子式 |

C9H19NO |

分子量 |

157.25 g/mol |

IUPAC 名称 |

N,N-dipropylpropanamide |

InChI |

InChI=1S/C9H19NO/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |

InChI 键 |

ARCMPHHHUFVAOI-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)CC |

规范 SMILES |

CCCN(CCC)C(=O)CC |

Key on ui other cas no. |

1114-59-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。